molecular formula C12H17ClN4 B1492173 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098011-05-1

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1492173
M. Wt: 252.74 g/mol
InChI Key: MMUASFCSCWRWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CMP-MOP) is a heterocyclic molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential to act as a ligand for proteins and enzymes, as well as its use as a therapeutic agent.

Scientific Research Applications

Supramolecular Chemistry Applications

  • The synthesis and utilization of pyridine-based ligands for supramolecular chemistry are significant, leveraging central building blocks like 2,6-Bis(trimethyltin)pyridine for Stille-type coupling procedures. This method facilitates the preparation of complex pyridine derivatives, showcasing the versatility of pyrimidine and related compounds in constructing intricate molecular architectures (Schubert & Eschbaumer, 1999).

Coordination Chemistry

  • Pyridine and pyrimidine derivatives have been explored in coordination chemistry, particularly in forming complexes with metals. These studies have implications for understanding metal-ligand interactions and designing new materials with specific magnetic, optical, or catalytic properties. The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlights their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthetic Strategies for Novel Compounds

  • Research into efficient synthesis methods for creating substituted pyrrolo[2,3-b]pyridine derivatives, including 4-substituted 7-azaindole derivatives, illustrates the adaptability of pyrimidine-based compounds in generating a wide range of biologically and industrially relevant molecules. These synthetic strategies open pathways for the development of new drugs, dyes, and agrochemicals (Figueroa‐Pérez et al., 2006).

Antimicrobial Activities

  • The synthesis and evaluation of imide and Schiff's base derivatives derived from pyrimidine compounds have shown good antimicrobial activities, comparable to established antibiotics. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Sabry et al., 2013).

Exploration of Non-covalent Interactions

  • Investigations based on non-covalent interactions within pyrimidine derivatives contribute to our understanding of molecular interactions and structural stability. These studies are crucial for the design of molecules with desired physical, chemical, and biological properties, including drug molecules and materials for technological applications (Zhang et al., 2018).

properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUASFCSCWRWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
Reactant of Route 5
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.